molecular formula C19H19NO3 B2986276 (2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one CAS No. 903193-00-0

(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Cat. No. B2986276
CAS RN: 903193-00-0
M. Wt: 309.365
InChI Key: QDXUHNUSENKIPU-YBEGLDIGSA-N
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Description

(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.365. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Fluorescence

One area of application is in the exploration of aurone derivatives' photophysical properties. For instance, derivatives of benzofuran, similar in structure to the given compound, have been synthesized and examined for their single- and two-photon excited fluorescence properties. These compounds exhibit strong yellow-green fluorescence when pumped by laser pulses, indicating their potential use in materials science for fluorescence applications (Lin Ma et al., 2013).

Synthesis and Chemical Reactivity

In the field of organic synthesis, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to synthesize various fused pyranones, demonstrating the versatility of this class of compounds in constructing complex heterocyclic structures. This work highlights the synthetic utility of related chemical entities in creating pharmacologically relevant molecules (Brina Ornik et al., 1990).

Potential Biological Activities

The synthesis of N-substituted aminomethylene-benzofuran-2-ones has been reported, indicating the exploration of these compounds for biologically active substances. This suggests that derivatives of the given compound might have potential applications in medicinal chemistry, where their biological activities could be harnessed for therapeutic purposes (E. K. Panisheva et al., 2007).

Corrosion Inhibition

Research on Schiff bases, including those with functionalities similar to the given compound, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant for the field of materials science, where protecting metals from corrosion is of paramount importance (D. Jamil et al., 2018).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of certain analogs have been conducted using Density Functional Theory (DFT), revealing significant insights into their photophysical, structural aspects, and nonlinear optical properties. This research indicates the potential use of such compounds in developing materials for optical applications, such as in telecommunications or computing (Archana A. Bhagwat & N. Sekar, 2019).

properties

IUPAC Name

(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-9-15(21)14(11-20(2)3)19-17(12)18(22)16(23-19)10-13-7-5-4-6-8-13/h4-10,21H,11H2,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXUHNUSENKIPU-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.